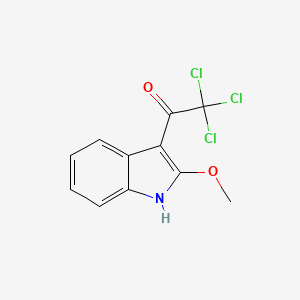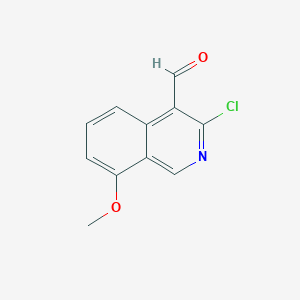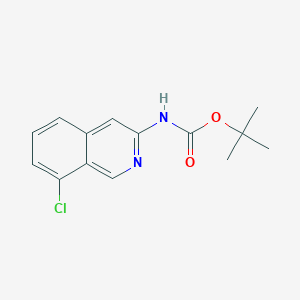
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to an 8-chloroisoquinoline moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of tert-Butyl (8-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 8-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
化学反応の分析
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isoquinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
科学的研究の応用
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
作用機序
The mechanism of action of tert-Butyl (8-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isoquinoline moiety can interact with aromatic residues in protein binding sites, affecting the function of the target protein .
類似化合物との比較
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (8-bromoisoquinolin-3-yl)carbamate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate: The position of the chlorine atom on the isoquinoline ring is different, which can affect the compound’s chemical properties and applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure (piperidine vs.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
tert-butyl N-(8-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChIキー |
MSYYESCLDNSMGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


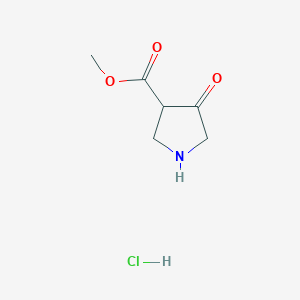
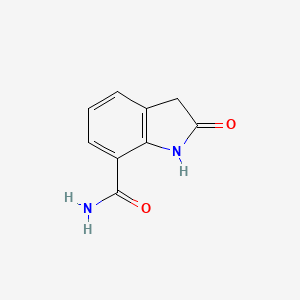
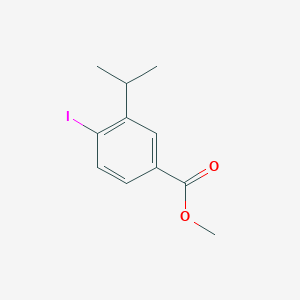
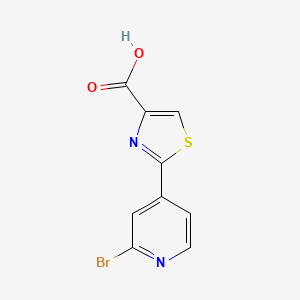
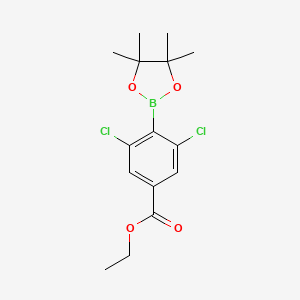
![4-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13666447.png)


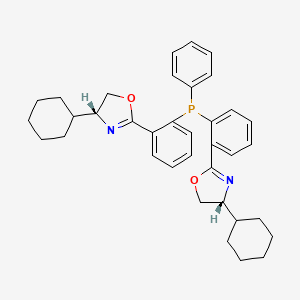
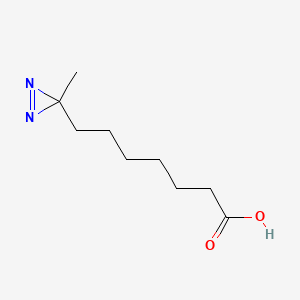
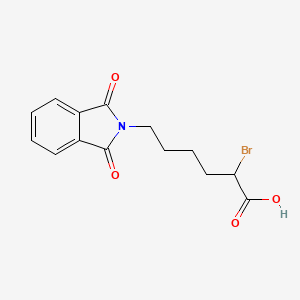
![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
